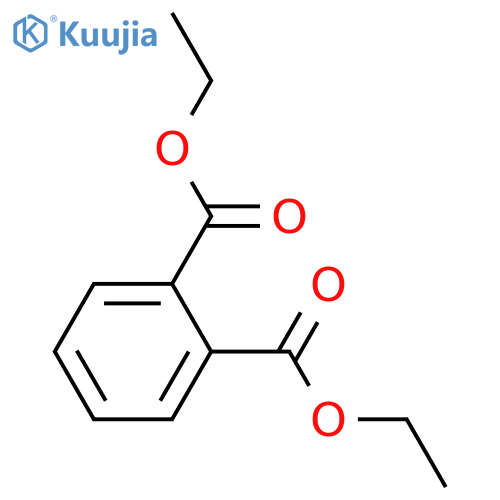

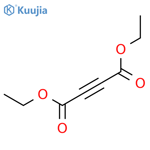

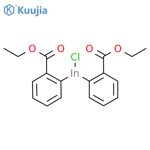

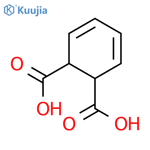

Alkoxycarbonylation of aryl iodides catalyzed by Pd with a thiourea type ligand under balloon pressure of CO

,

Tetrahedron,

2008,

64(40),

9581-9584